molecular formula C8H16N4O2 B3057037 1,4,7,10-Tetraazacyclododecane-2,6-dione CAS No. 76201-27-9

1,4,7,10-Tetraazacyclododecane-2,6-dione

Cat. No.: B3057037
CAS No.: 76201-27-9
M. Wt: 200.24 g/mol
InChI Key: LWBNSOADQQFUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraazacyclododecane-2,6-dione, also known as cyclen, is a macrocyclic compound with the molecular formula C8H20N4O2. It is a derivative of 1,4,7,10-tetraazacyclododecane, a well-known tetraamine macrocycle. This compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-tetraazacyclododecane-2,6-dione typically involves the cyclic condensation of triethylenetetramine with diethyl oxalate in a methanolic solution. This reaction yields the twelve-membered cyclic oxamide, which can be further purified by crystallization . Another method involves the use of protected 1,4,7,10-tetraazacyclododecane derivatives, followed by deprotection to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often follows the Richman-Atkins synthesis, which involves the use of tosyl derivatives of amines. This method is advantageous due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include nitromethane, benzaldehyde, and various alkylating agents. Major products formed from these reactions include substituted derivatives and metal complexes .

Mechanism of Action

The mechanism of action of 1,4,7,10-tetraazacyclododecane-2,6-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This property is exploited in various applications, such as MRI contrast agents, where the compound forms complexes with gadolinium ions to enhance imaging contrast .

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane-2,6-dione can be compared with other similar macrocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of the dione functionality, which enhances its ability to form stable complexes with metal ions.

Properties

IUPAC Name

1,4,7,10-tetrazacyclododecane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c13-7-5-10-6-8(14)12-4-2-9-1-3-11-7/h9-10H,1-6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBNSOADQQFUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CNCC(=O)NCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570452
Record name 1,4,7,10-Tetraazacyclododecane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76201-27-9
Record name 1,4,7,10-Tetraazacyclododecane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetraazacyclododecane-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane-2,6-dione
Reactant of Route 3
1,4,7,10-Tetraazacyclododecane-2,6-dione
Reactant of Route 4
1,4,7,10-Tetraazacyclododecane-2,6-dione
Reactant of Route 5
Reactant of Route 5
1,4,7,10-Tetraazacyclododecane-2,6-dione
Reactant of Route 6
1,4,7,10-Tetraazacyclododecane-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.